molecular formula C7H13NO2 B1392996 3-Hydroxycyclobutanecarboxylic acid dimethylamide CAS No. 1089340-65-7

3-Hydroxycyclobutanecarboxylic acid dimethylamide

Cat. No. B1392996
M. Wt: 143.18 g/mol
InChI Key: FXPBWWCNTJCEDJ-UHFFFAOYSA-N
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Description

“3-Hydroxycyclobutanecarboxylic acid” is a chemical compound with the formula C5H8O3 . It’s typically used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “3-Hydroxycyclobutanecarboxylic acid dimethylamide” are not available, “Cyclobutanecarboxylic acid”, a related compound, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-Hydroxycyclobutanecarboxylic acid” consists of a cyclobutane ring with a carboxylic acid (-COOH) and a hydroxyl (-OH) group attached .


Physical And Chemical Properties Analysis

“3-Hydroxycyclobutanecarboxylic acid” is a solid compound . Its empirical formula is C5H8O3, and its molecular weight is 116.12 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Small-ring Compounds : Research on compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, like 1,3-Dimethylenecyclobutane, provides insights into the synthesis of small-ring compounds. These studies explore the electronic interactions across these rings, contributing to our understanding of molecular structures and reactions (Caserio, Parker, Piccolini, & Roberts, 1958).

  • Photochemical Synthesis of Cyclobutane Derivatives : Recent work has described the photochemical synthesis of 3- and 4-Hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic Acid, which have structural similarities to 3-Hydroxycyclobutanecarboxylic acid dimethylamide. These studies are significant in understanding the synthesis and applications of cyclobutane derivatives in scientific research (Chang, Boyaud, Guillot, Boddaert, & Aitken, 2018).

Chemical Reactions and Interactions

  • Mechanism of Amide Formation : Research focusing on the mechanism of amide formation, involving compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, is crucial in bioconjugation and synthetic chemistry. This research has implications for understanding chemical reactions in aqueous media, relevant to various scientific fields (Nakajima & Ikada, 1995).

  • Oligomerization of Related Compounds : Studies on the oligomerization of compounds similar to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, such as Indole-3-carbinol, shed light on the formation of oligomers under various conditions. These insights are important for understanding complex chemical processes and their potential applications (Grose & Bjeldanes, 1992).

Applications in Medical Research

  • Prostate Acid Phosphatase Inhibition : Compounds related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide have been studied for their potential anticancer activity. Research on aminoalkanol derivatives has shown their role as competitive inhibitors of prostate acid phosphatase, indicating potential applications in cancer research (Grodner, Napiórkowska, & Pisklak, 2021).

  • Tumor Imaging with PET : The synthesis and application of compounds structurally related to 3-Hydroxycyclobutanecarboxylic acid dimethylamide, like FACBC, have been studied for tumor imaging using positron emission tomography. This research is pivotal in developing diagnostic tools for cancer detection (McConathy et al., 2003).

Safety And Hazards

“3-Hydroxycyclobutanecarboxylic acid” is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

3-hydroxy-N,N-dimethylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPBWWCNTJCEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycyclobutanecarboxylic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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